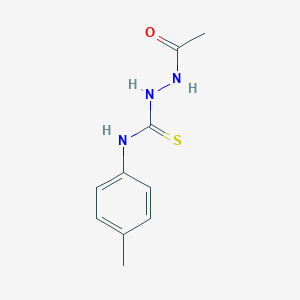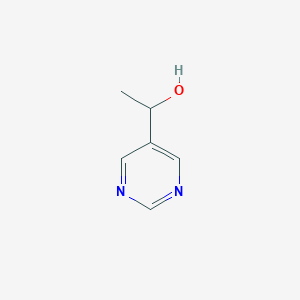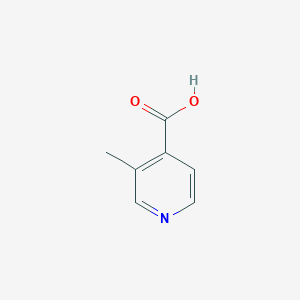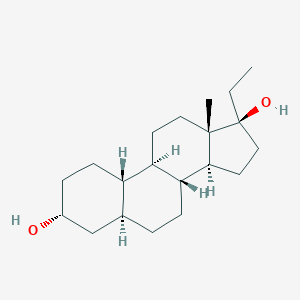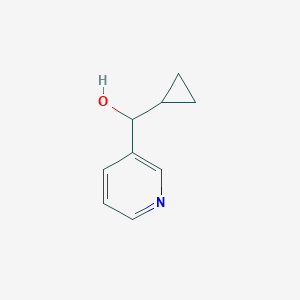![molecular formula C6H12N4O B122048 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol CAS No. 155601-24-4](/img/structure/B122048.png)
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol, also known as AMPEA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Scientific Research Applications
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of potential applications in scientific research. One area of interest is in the study of glutamate receptors, as 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to be a selective agonist of the AMPA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol involves its binding to the AMPA receptor, which results in the activation of the receptor and the subsequent influx of calcium ions into the cell. This influx of calcium ions is important for the regulation of synaptic plasticity, which is important for learning and memory.
Biochemical And Physiological Effects
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to increase the release of dopamine in the brain, which is important for the regulation of mood and motivation. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been found to increase the release of acetylcholine, which is important for the regulation of attention and memory.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the effects of AMPA receptor activation without the confounding effects of other receptors. However, one limitation of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol. One area of interest is in the development of new drugs that target the AMPA receptor, which could have potential applications in the treatment of neurological disorders. Another area of interest is in the study of the effects of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol on synaptic plasticity, which could provide insights into the mechanisms of learning and memory. Additionally, further research is needed to explore the potential toxicity of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol and to develop safer methods of synthesis.
properties
CAS RN |
155601-24-4 |
|---|---|
Product Name |
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol |
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-[(4-amino-2-methylpyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-2-3-11)5(7)4-9-10/h4,8,11H,2-3,7H2,1H3 |
InChI Key |
BWYBJXQUZQLJMV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)N)NCCO |
Canonical SMILES |
CN1C(=C(C=N1)N)NCCO |
synonyms |
Ethanol, 2-[(4-amino-1-methyl-1H-pyrazol-5-yl)amino]- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

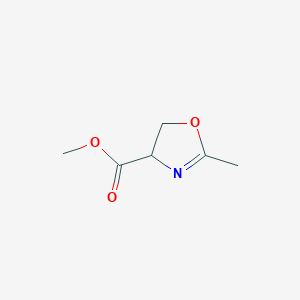


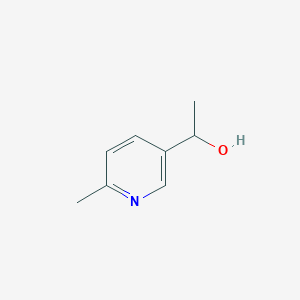
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
